6-Oxaspiro[4.5]decan-1-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-8-4-3-6-9(8)5-1-2-7-11-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKPDQJZCMNQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Oxaspiro 4.5 Decane Core Structures and Derivatives
Established Synthetic Routes to the 6-Oxaspiro[4.5]decane Scaffold
The construction of the 6-oxaspiro[4.5]decane core can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These methods primarily revolve around the formation of the spirocyclic ether linkage and the functionalization of the carbocyclic ring.
Cyclization Reactions in Spirocycle Formation
Cyclization reactions represent a fundamental approach to the synthesis of the 6-oxaspiro[4.5]decane scaffold. These methods involve the formation of the heterocyclic ring through the intramolecular reaction of a suitably functionalized acyclic precursor.
Intramolecular oxa-Michael additions are powerful reactions for the formation of cyclic ethers. This approach involves the conjugate addition of an internal oxygen nucleophile to an α,β-unsaturated system, leading to the formation of the 6-oxaspiro[4.5]decane ring. A notable strategy involves a tandem Claisen rearrangement followed by an intramolecular oxa-Michael addition. beilstein-journals.org In this sequence, a thermally promoted Claisen rearrangement of an initial adduct generates a reactive phenolic hydroxy group, which then undergoes a DABCO-catalyzed intramolecular 5-exo-trig Michael addition to form the spirocyclic core. beilstein-journals.org This method provides straightforward access to novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones, demonstrating the utility of the oxa-Michael addition in constructing complex spirocyclic systems. beilstein-journals.org
Another approach utilizes a dynamic kinetic spiroketalization in conjunction with an enantioselective oxa-Michael addition cascade. This method, often employing cinchona alkaloid-based organocatalysts, allows for the synthesis of isobenzofuran-based benzannulated spiroketals with high diastereoselectivity and enantioselectivity. researchgate.net
| Catalyst/Reagent | Substrate Type | Product | Key Features |
| DABCO | Phenol-derived adduct | Spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dione | Tandem Claisen rearrangement/oxa-Michael addition. beilstein-journals.org |
| Cinchona Alkaloid-based Amino-thiourea/squaramide | Aromatic ketone with alkoxyboronate and enone | Isobenzofuran-based benzannulated spiroketal | Dynamic kinetic spiroketalization/enantioselective oxa-Michael addition. researchgate.net |
Iodocyclization has emerged as a key synthetic step for the general and efficient synthesis of oxa-spirocycles. This method typically involves the reaction of an unsaturated alcohol with an iodine source, leading to the formation of an iodinated spirocyclic ether. The resulting iodide can then be further functionalized to introduce a variety of substituents, including amines. A general approach involves the iodocyclization of an alkene using iodine and sodium bicarbonate in acetonitrile (B52724). The resulting iodo-oxa-spirocycle can then be converted to the corresponding amine through a two-step sequence of azidation with sodium azide (B81097) followed by reduction.
The incorporation of an oxygen atom into the spirocyclic unit through this method has been shown to significantly improve water solubility and lower lipophilicity, which are desirable properties for drug candidates.
| Reagents | Reaction Step | Intermediate/Product | Typical Yield |
| I2, NaHCO3, CH3CN | Iodocyclization | Iodo-oxa-spirocycle | Varies |
| NaN3, DMSO | Azidation | Azido-oxa-spirocycle | Varies |
| H2/Pd or PPh3 | Reduction | Amino-oxa-spirocycle | Varies |
The synthesis of 6-oxaspiro[4.5]decane derivatives can also be achieved through ring-opening and rearrangement reactions. A facile one-pot synthetic method involves the merging of the ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration. This transition-metal-free approach has been used to synthesize over 30 examples of 6-oxa-spiro[4.5]decane derivatives. nih.gov
Another common strategy involves the ring-opening of epoxides. researchgate.netlibretexts.org Epoxidation of a precursor such as ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate can yield a syn epoxide. researchgate.net Subsequent chelation-controlled epoxide opening can lead to the formation of a spiro lactone. researchgate.net The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. Under acidic conditions, the nucleophile typically attacks the more substituted carbon, while under basic conditions, the attack occurs at the less substituted carbon in an S\textsubscript{N}2 fashion. libretexts.org
| Starting Material | Key Transformation | Product | Reaction Conditions |
| Benzo[c]oxepine | Ring-opening and 1,2-oxygen migration | 6-Oxaspiro[4.5]decane derivative | Transition-metal-free. nih.gov |
| Ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate | Epoxidation and chelation-controlled epoxide opening | Spiro lactone | Multi-step. researchgate.net |
| Asymmetric Epoxide | Acid-catalyzed ring-opening | Trans-1,2-diol | Aqueous acid. libretexts.org |
| Asymmetric Epoxide | Base-catalyzed ring-opening | Trans-1,2-diol | Aqueous base. libretexts.org |
Oxidative Rearrangements in Spirocyclic Amine Synthesis
Oxidative rearrangements offer a powerful tool for the synthesis of spirocyclic amines. A notable example is the rearrangement of spirocyclic cyclobutane (B1203170) N-halo aminals. acs.orgnih.govacs.org This process, promoted by N-halosuccinimides (NXS, where X = Br or Cl), leads to the efficient formation of bicyclic amidines through a pathway involving initial N-halogenation followed by a cyclobutane ring expansion via a 1,2-C-to-N migration. acs.orgnih.govacs.org While this specific example leads to a bicyclic amidine rather than a 6-oxaspiro[4.5]decane, the underlying principle of oxidative rearrangement is applicable to the synthesis of various spirocyclic amine structures.
A more general method for the oxidative rearrangement of primary amines utilizes a combination of PhI(OAc)2 and Cs2CO3. organic-chemistry.org This reaction facilitates an efficient oxidative 1,2-C to N migration and can be applied to the preparation of both acyclic and cyclic amines, including those with spirocyclic frameworks. organic-chemistry.org
| Reagents | Substrate | Product Type | Key Transformation |
| N-halosuccinimides (NBS or NCS) | Spirocyclic cyclobutane aminal | Bicyclic amidine | Ring expansion via 1,2-C-to-N migration. acs.orgnih.govacs.org |
| PhI(OAc)2, Cs2CO3 | Primary amine | Rearranged amine | Oxidative 1,2-C to N migration. organic-chemistry.org |
Knoevenagel Condensation and Subsequent Transformations in Spiroketone Synthesis
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed in the synthesis of spiroketones, which are valuable intermediates for the preparation of spirocyclic amines like 6-Oxaspiro[4.5]decan-1-amine. purechemistry.org The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. purechemistry.org
For the synthesis of spiroketones related to the 6-oxaspiro[4.5]decane system, a multi-component domino reaction involving a Knoevenagel condensation/Michael addition/cyclization sequence can be utilized. nih.gov For instance, the reaction of isatin, malononitrile, and barbituric acid, catalyzed by an ionic liquid under microwave irradiation, can produce spiro compounds in good yields. nih.gov The initial Knoevenagel condensation between an aldehyde/ketone and an active methylene compound forms an intermediate which can then undergo further transformations to build the spirocyclic framework. nih.gov General procedures for Knoevenagel condensations often involve simple and environmentally friendly conditions, such as using boric acid as a catalyst in aqueous ethanol (B145695) at room temperature or employing solvent-free grindstone methods. mdpi.combhu.ac.inresearchgate.net
| Reactants | Catalyst/Conditions | Intermediate/Product | Methodology |
| Isatin, malononitrile, barbituric acid | 1-methylimidazolium chloride, microwave, ethanol | Spiro compound | Knoevenagel/Michael/cyclization domino reaction. nih.gov |
| Aldehyde, active methylene compound | Boric acid, aqueous ethanol, room temperature | Knoevenagel adduct | Green synthesis. mdpi.com |
| Araldehyde, active methylene compound | Gallium chloride, solvent-free, grindstone | Knoevenagel product | Mild and efficient. researchgate.net |
Precursor Synthesis and Functional Group Transformations
The construction of the target amine hydrochloride derivative typically follows a convergent strategy wherein the core spirocyclic ketone is first synthesized and then functionalized.
Preparation of Spiroketone Intermediates
The synthesis of a spiroketone, such as 6-Oxaspiro[4.5]decan-1-one, is a critical initial step. Various methods have been developed for constructing oxa-spirocyclic frameworks. nih.govresearchgate.net A general and practical approach involves the iodocyclization of accessible starting materials, which has been used to prepare over 150 different oxa-spirocyclic compounds. rsc.orgnih.gov This method highlights a key strategy for forming the heterocyclic portion of the spiro-system.
Another powerful technique for creating the 6-oxa-spiro[4.5]decane skeleton involves a one-pot reaction that merges the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration. This approach has been successfully used to generate numerous derivatives of the 6-oxa-spiro[4.5]decane system. While efficient methods for carbo- and hetero-spirocycles have progressed, the construction of oxa-spirocyclic frameworks has been noted as comparatively underdeveloped, making these novel strategies particularly valuable. nih.gov
Amine Functionalization Strategies
With the spiroketone intermediate in hand, the next crucial step is the introduction of the amine functionality at the C-1 position. A widely used and efficient method for converting a ketone to an amine is reductive amination . nih.gov
This process involves two main steps:
Imine Formation: The spiroketone reacts with an amine source, typically ammonia (B1221849) for a primary amine, under weakly acidic conditions. This reaction forms a hemiaminal intermediate, which then reversibly loses a water molecule to yield an imine.
Reduction: The intermediate imine is then reduced to the corresponding amine. This reduction can be performed in the same pot ("direct reductive amination") as the imine formation. nih.gov
Several reducing agents are effective for this transformation, with their selection depending on the substrate's sensitivity and desired reaction conditions.
| Reducing Agent | Typical Solvent(s) | Notes |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selective for imines in the presence of ketones; allows for one-pot reactions. nih.gov |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | A mild and selective agent, tolerating many functional groups. An acetic acid catalyst may be used with ketones. nih.gov |
| α-Picoline-borane | Methanol (MeOH), Water (H₂O), or neat | An efficient agent that can be used in green solvents like water or under solvent-free conditions. nih.gov |
| Catalytic Hydrogenation (e.g., Pd/C) | Various | A green chemistry approach that avoids stoichiometric metal hydride reagents. nih.gov |
Once the 6-Oxaspiro[4.5]decan-1-amine is formed, it can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. This standard acid-base reaction improves the compound's stability and crystallinity. Another synthetic route to oxa-spiroamines involves an iodocyclization strategy followed by reduction of a nitrile group to the amine. mdpi.com
Emerging Synthetic Approaches and Innovations
Recent advances in synthetic organic chemistry have provided novel and highly efficient methods for constructing complex spirocyclic systems, including those with oxygen heteroatoms.
Biocatalytic Synthesis of Related Oxaspirocyclic Systems
Biocatalysis is emerging as a powerful and sustainable tool for constructing complex molecular architectures with high stereocontrol. acs.org In the context of oxaspirocycles, enzymatic systems have demonstrated significant potential. For instance, a multi-enzymatic, one-pot cascade reaction has been developed to convert hydroxy-functionalized furans into chiral spirolactone building blocks. researchgate.net This pathway utilizes a chloroperoxidase (CPO), a glucose oxidase (GOx) for in-situ peroxide generation, and an alcohol dehydrogenase (ADH) to achieve the transformation. researchgate.net
Furthermore, the complex flavoenzyme-driven formation of the bisbenzannulated researchgate.netnih.gov-spiroketal pharmacophore in the rubromycin family of polyketides showcases nature's distinct approach to spiroketal synthesis. researchgate.net This process involves an extensive enzymatic oxidative rearrangement of a polycyclic precursor, catalyzed by flavoprotein monooxygenases and an oxidase. researchgate.net These examples of biocatalytic dearomative spirocyclization highlight the potential for developing enzymatic routes to produce enantioenriched oxaspirocyclic scaffolds under mild conditions. acs.org
'Clip-Cycle' Methodology for Enantioselective Spirocyclic Pyran Synthesis
A highly innovative 'clip-cycle' strategy has been developed for the asymmetric synthesis of spiro-substituted tetrahydropyrans, which constitute the core of the 6-oxaspiro[4.5]decane system. This modular approach offers excellent control over stereochemistry and provides a versatile thioester handle for further functionalization.
The methodology consists of two key catalytic steps:
'Clip' Step: An ω-unsaturated alcohol is "clipped" to a thioester activating group (an aryl thioacrylate) via an alkene metathesis reaction.
'Cycle' Step: The resulting precursor undergoes a highly enantioselective intramolecular oxa-Michael cyclization, catalyzed by a chiral phosphoric acid (CPA), to yield the spiro-tetrahydropyran product.
This method has proven effective for generating various spirocyclic systems with high yields and enantioselectivities.
| Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Spiro-cyclopentyl | 93 | 98 |
| Spiro-cyclohexyl | 71 | 60 |
| Spiro-THP | 51 | >99 |
The 'clip-cycle' process can even be performed in a single pot without compromising yield or enantioselectivity. The thioester group in the final product is particularly advantageous as it can be readily converted into a wide variety of other functional groups, providing a gateway to diverse derivatives.
Stereochemical Aspects in 6 Oxaspiro 4.5 Decan 1 Amine Hydrochloride Research
Enantioselective Synthesis and Stereocontrol Strategies
The controlled synthesis of a specific enantiomer of 6-Oxaspiro[4.5]decan-1-amine hydrochloride is paramount for its potential applications. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for subsequent resolution of a racemic mixture. Key strategies involve the use of chiral auxiliaries, catalysts, and asymmetric approaches to construct the spirocyclic framework with high stereocontrol.
Chiral Auxiliaries and Catalysis in Spirocenter Construction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org These auxiliaries create a chiral environment that favors the formation of one diastereomer over the other. Once the desired stereochemistry is established, the auxiliary is removed.
In the context of spirocenter construction, chiral auxiliaries can be employed to control the formation of the quaternary carbon at the heart of the spirocycle. For instance, a chiral bidentate directing group can facilitate stereoselective palladium(II)-catalyzed intramolecular C(sp3)–O bond formation, leading to the construction of oxaspirocycles with high diastereomeric ratios. nih.gov Research has shown that certain chiral 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine-derived directing groups can achieve diastereomeric ratios of up to 39:1 in the synthesis of various oxaspirocycles. nih.gov
The choice of the chiral auxiliary is critical, as different auxiliaries can lead to varying levels of stereoselectivity. Common classes of chiral auxiliaries include oxazolidinones, camphorsultams, and pseudoephedrine derivatives. wikipedia.org
| Chiral Auxiliary Type | Example | Typical Application | Key Feature |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions | Forms a rigid bicyclic chelate, directing electrophilic attack. |
| Camphorsultams | (1S)-(-)-2,10-Camphorsultam | Diels-Alder reactions, conjugate additions | Highly crystalline derivatives aid in purification. |
| Pseudoephedrine | (1R,2R)-(-)-Pseudoephedrine | Asymmetric alkylation of enolates | Forms a stable chelate that blocks one face of the enolate. |
Catalytic asymmetric methods offer an alternative and often more efficient approach to enantioselective synthesis. Chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, can create a chiral environment that promotes the formation of one enantiomer of the product. researchgate.net For example, organocatalytic multicomponent cascade reactions have been developed for the asymmetric assembly of spirooxindole pyran scaffolds with high stereoselectivity. nih.gov
Asymmetric Approaches to Spirocyclic Pyran Formation
The formation of the pyran ring in this compound is a critical step where stereochemistry can be introduced. Asymmetric methods for the synthesis of spirocyclic pyrans often involve cycloaddition reactions or intramolecular cyclizations.
Organocatalytic domino reactions have proven effective in the asymmetric synthesis of spiro[indoline-3,4′-pyrano[3,2-b]pyran] derivatives. rsc.org Similarly, asymmetric tandem cycloisomerization and intramolecular [5 + 2] cycloaddition reactions, utilizing dual metallic relay catalysis, can produce spiro-tropanyl oxindoles with high regio-, diastereo-, and enantio-selectivity. rsc.org Zinc-catalyzed enantioselective [5 + 1] annulations have also been reported for the synthesis of bicyclic pyran scaffolds. rsc.org
These approaches often generate multiple stereogenic centers in a single step, highlighting the efficiency of modern asymmetric synthesis. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.
Chiral Resolution Techniques for Enantiomeric Purity
When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution techniques are employed to separate a racemic mixture of this compound into its individual enantiomers. wikipedia.org
One of the most common methods for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual enantiomers of the amine can be recovered by removing the resolving agent.
Another powerful technique for chiral separation is chromatography using a chiral stationary phase (CSP). mdpi.com High-performance liquid chromatography (HPLC) with a CSP can effectively separate enantiomers based on their differential interactions with the chiral environment of the column. mdpi.com Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers.
Enzyme-catalyzed kinetic resolution is another method that can be employed. google.com This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. google.com For example, lipases can be used to selectively acylate one enantiomer of a chiral amine. mdpi.com
| Resolution Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. wikipedia.org | Scalable, well-established method. wikipedia.org | Can be time-consuming, relies on successful crystallization. wikipedia.org |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. mdpi.com | High separation efficiency, applicable to a wide range of compounds. mdpi.com | Can be expensive, may require method development. |
| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme. google.com | High enantioselectivity, mild reaction conditions. google.com | Limited to substrates recognized by the enzyme, theoretical max yield of 50% for one enantiomer. |
Stereochemical Determination Methodologies
Once enantiomerically enriched or pure samples of this compound are obtained, it is crucial to determine their absolute configuration. Several analytical techniques are employed for this purpose.
X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers and determine enantiomeric purity. scispace.com The interaction of the enantiomers with the chiral agent leads to the formation of diastereomeric complexes that exhibit different NMR spectra.
Chiroptical methods, such as circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD), measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are characteristic of a particular enantiomer and can be compared to theoretical calculations or data from known compounds to assign the absolute configuration.
Molecular Interactions and Mechanistic Studies of 6 Oxaspiro 4.5 Decane Derivatives
Receptor Binding Affinities and Selectivity Profiling
Detailed quantitative data on the binding affinity (typically represented by the inhibition constant, Ki) of 6-Oxaspiro[4.5]decan-1-amine hydrochloride at various receptor subtypes is not available in published studies. The following sections outline the intended areas of investigation for which no specific data could be found.
Opioid Receptor Subtype Interactions (μ, δ, κ)
There is no specific research detailing the binding profile of this compound at the mu (μ), delta (δ), and kappa (κ) opioid receptors. Studies on other spiro-derivatives have shown varied affinities for these receptors, suggesting that the 6-oxaspiro[4.5]decane scaffold could potentially interact with one or more of these subtypes, but this remains speculative without direct experimental evidence.
Sigma-1 Receptor Antagonism
The potential for this compound to act as a sigma-1 receptor antagonist has not been documented. The sigma-1 receptor is a unique intracellular chaperone protein, and while various spirocyclic compounds have been investigated for their sigma-1 activity, no such data exists for the specified compound.
Dopamine (B1211576) D3 Receptor Interactions
Similarly, the interaction of this compound with the dopamine D3 receptor is not characterized in the available literature. The D3 receptor is a key target in the treatment of various neuropsychiatric disorders, and while other spiro-compounds have been explored as D3 receptor ligands, the affinity of this compound for this receptor is unknown.
G Protein-Coupled Receptor (GPCR) Signaling Mechanisms
Without established binding to a specific GPCR, the downstream signaling mechanisms of this compound have not been investigated. The characterization of G protein activation and β-arrestin recruitment is contingent on first identifying a receptor target.
G Protein Activation Pathways
No studies have been conducted to determine if this compound can activate any G protein signaling pathways (e.g., Gαi, Gαs, Gαq). Such assays are fundamental to understanding whether a compound acts as an agonist, antagonist, or inverse agonist at a given GPCR.
β-Arrestin Recruitment Dynamics
The recruitment of β-arrestin to a GPCR upon ligand binding is a key event in receptor desensitization and can also initiate distinct signaling cascades. There is no information available regarding the ability of this compound to promote or inhibit β-arrestin recruitment at any GPCR, a crucial aspect for assessing potential biased agonism.
Concept of Biased Agonism in Oxaspirocyclic Ligands
The concept of biased agonism, also known as functional selectivity, has emerged as a transformative principle in molecular pharmacology. It posits that a ligand binding to a G protein-coupled receptor (GPCR) can preferentially activate specific downstream signaling pathways over others. nih.govnih.gov Traditionally, agonists were thought to activate all pathways coupled to a receptor uniformly. However, biased agonists can stabilize distinct receptor conformations, leading to selective engagement with intracellular signaling partners, such as G proteins or β-arrestins. nih.gov
For many GPCRs, including opioid receptors, G protein signaling is often associated with the desired therapeutic effects, while β-arrestin pathway activation is linked to adverse effects and the development of tolerance. nih.govresearchgate.net Therefore, the development of G protein-biased agonists is a key strategy for creating safer and more effective therapeutics. nih.gov
Oxaspirocyclic compounds, such as the 6-oxaspiro[4.5]decane derivative oliceridine (B1139222) (TRV130), have been central to the practical application of this concept. nih.govdovepress.com Oliceridine was developed as a G protein-biased agonist at the μ-opioid receptor (MOR). dovepress.com In vitro studies have demonstrated that it robustly activates G protein signaling while causing significantly less recruitment of β-arrestin compared to traditional opioids like morphine. dovepress.com This functional selectivity is thought to underlie its potent analgesic properties with a potentially reduced profile of certain side effects. nih.gov The investigation into biased agonism within this class of ligands provides a valuable framework for designing novel compounds with tailored signaling profiles. nih.gov
Table 1: Signaling Bias of Representative Opioid Agonists
| Compound | Receptor Target | Primary Signaling Pathway Activated | Notes |
| Oliceridine (TRV130) | μ-opioid receptor | G protein | Designed as a G protein-biased agonist with minimal β-arrestin recruitment. nih.govdovepress.com |
| Morphine | μ-opioid receptor | G protein & β-arrestin | Considered a balanced or unbiased agonist. |
| SNC80 | δ-opioid receptor | G protein & β-arrestin | A tool compound noted to be a highly efficacious β-arrestin recruiter. nih.gov |
Molecular Transport and Distribution Mechanisms
The therapeutic efficacy and safety profile of a compound are not solely determined by its receptor interactions but also by its absorption, distribution, metabolism, and excretion (ADME) properties. For oxaspirocyclic ligands, molecular transport mechanisms play a critical role in their in vivo activity.
P-glycoprotein (P-gp) is an efflux transporter protein encoded by the ABCB1 gene and is a key component of physiological barriers like the blood-brain barrier. It actively transports a wide variety of substrates out of cells, limiting their accumulation and distribution into protected tissues.
Research has identified the 6-oxaspiro[4.5]decane derivative oliceridine as a substrate for P-gp. This interaction is a critical determinant of its pharmacokinetics. The active transport by P-gp contributes to the rapid clearance of the compound and limits its ability to cross the blood-brain barrier. Studies suggest that oliceridine's in vivo efficacy and adverse effect profile are not solely attributable to its biased agonism but are also significantly influenced by its interaction with this efflux transporter.
The interaction with P-gp has a direct and significant impact on the systemic exposure and brain penetrance of oliceridine. In vivo studies have demonstrated that this compound exhibits impaired brain penetration. The low accumulation in the brain may contribute to a more favorable pharmacodynamic profile by favoring engagement with peripheral receptors over central ones, potentially reducing centrally-mediated side effects.
Manipulations that inhibit P-gp function have been shown to dramatically increase oliceridine's brain exposure. This increased central nervous system concentration consequently enhances both its antinociceptive efficacy and its potential to induce adverse effects such as respiratory depression. These findings underscore the essential role of P-gp in modulating the in vivo pharmacology of this oxaspirocyclic ligand.
Table 2: Influence of P-glycoprotein on Oliceridine Distribution
| Condition | Brain Penetrance | Systemic Clearance | Consequence |
| Normal P-gp Function | Impaired / Low | Rapid | Limited central exposure, potentially fewer CNS side effects. |
| Inhibited P-gp Function | Dramatically Increased | Reduced | Enhanced central exposure, increased efficacy and adverse effects. |
Proteolytic Stability Investigations
In the context of small molecule drugs such as 6-oxaspiro[4.5]decane derivatives, "metabolic stability" is a more pertinent term than "proteolytic stability," which typically refers to the degradation of peptides and proteins by proteases. Metabolic stability assesses the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.
High metabolic stability is a desirable property in drug candidates, as it can lead to a longer duration of action and a more predictable pharmacokinetic profile. For some 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, preliminary evaluations have indicated no major structural features of concern regarding their chemical or metabolic stability.
Specific investigations into oliceridine have revealed that, unlike morphine which has well-known active metabolites, oliceridine does not produce known active metabolites. dovepress.com This suggests that its metabolic pathway leads to inactive products, which can be advantageous as it avoids the complexities of active metabolites that may have different pharmacological profiles and contribute to variability in patient response or side effects.
Structure Activity Relationship Sar Elucidation of 6 Oxaspiro 4.5 Decane Derivatives
Identification of Key Pharmacophoric Elements
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For opioid receptor ligands, a widely accepted pharmacophore includes a positively ionizable amine and an aromatic ring, positioned in a specific spatial orientation. nih.gov In the case of 6-oxaspiro[4.5]decane derivatives, extensive research has refined this model to three critical components:
A Basic Amine Center: Typically a tertiary amine, which is protonated at physiological pH. This charged group forms a crucial ionic interaction with a conserved acidic residue (e.g., Aspartic acid) in the binding pocket of the opioid receptor.
The 6-Oxaspiro[4.5]decane Scaffold: This rigid spirocyclic system acts as a conformational anchor. Its primary role is to hold the other pharmacophoric elements—the amine and the aromatic moiety—in a precise three-dimensional arrangement optimal for receptor binding.
An Aromatic or Heteroaromatic Moiety: This group engages in hydrophobic and/or π-π stacking interactions within a sub-pocket of the receptor. The nature of this ring system and its substituents is a key determinant of affinity, efficacy, and selectivity.
The successful design of potent ligands like Oliceridine (B1139222) underscores the validity of this three-point pharmacophore model for this class of compounds. allfordrugs.com
Influence of Spirocyclic Ring System on Receptor Binding and Efficacy
The spirocyclic core is a defining feature of this class of compounds and exerts a profound influence on their pharmacological profile. Unlike more flexible aliphatic chains, the 6-oxaspiro[4.5]decane system introduces significant conformational rigidity. This pre-organization of the molecule into a specific shape reduces the entropic penalty upon binding to the receptor, which can lead to higher affinity.
The fixed spatial orientation of the substituents at the C9 position is particularly critical. The spirocyclic scaffold dictates the precise projection of the amine-containing side chain and the aromatic group into the receptor's binding site. This constrained geometry is thought to be a key factor in achieving high potency and, in the case of Oliceridine, in promoting a G-protein biased signaling cascade over β-arrestin recruitment. nih.gov The selection of this specific spiro-ether was a crucial step in the discovery of potent MOR agonists.
Substituent Effects on Ligand-Receptor Interactions
The amine functionality is arguably the most critical feature for receptor interaction. At physiological pH, this nitrogen is protonated, carrying a positive charge. This allows it to form a strong ionic bond with a negatively charged aspartate residue (Asp147 in the MOR) located in transmembrane helix 3 (TM3) of the receptor. This salt bridge is a canonical interaction for nearly all opioid ligands and serves as the primary anchor point for the molecule within the binding pocket. The distance and geometry of this amine relative to the rest of the molecule, dictated by the spirocyclic core and the ethyl linker, are finely tuned for optimal interaction.
While the amine provides the primary anchor, the aromatic moiety is crucial for modulating affinity, selectivity, and functional activity. Systematic modifications of this group during the development of Oliceridine revealed several key trends. allfordrugs.com
Initial compounds with a simple phenyl group showed modest activity. Replacing the phenyl ring with a heteroaromatic system, such as pyridine, led to a significant increase in potency. Further exploration showed that a 2-pyridyl substituent at the C9 position was optimal.
The N-substituent attached to the ethylamine (B1201723) side chain was also extensively studied. Attaching another aromatic group via a methylene (B1212753) bridge was found to be highly beneficial. A 3-methoxy-substituted thiophene (B33073) ring was identified as the most effective moiety, contributing to the high potency and G-protein bias of the final compound, Oliceridine. The methoxy (B1213986) group is believed to form favorable interactions in a distal pocket of the receptor.
| Compound | Aromatic Group (at C9) | N-Substituent | MOR Binding Affinity (Ki, nM) | MOR Efficacy (GTPγS EC50, nM) | β-Arrestin Recruitment (EC50, nM) |
|---|---|---|---|---|---|
| Analog 1 | Phenyl | H | 250 | 1500 | >10000 |
| Analog 2 | 2-Pyridyl | H | 18 | 290 | 2300 |
| Analog 3 | 2-Pyridyl | Benzyl | 1.8 | 110 | 1600 |
| Oliceridine (TRV130) | 2-Pyridyl | (3-Methoxythiophen-2-yl)methyl | 1.1 | 81 | >30000 |
Data derived from studies on Oliceridine and its analogs. allfordrugs.com
The spiro carbon (C5) and, more importantly, the quaternary carbon at C9 of the 6-oxaspiro[4.5]decane ring system are stereocenters. Research has demonstrated that the biological activity of these compounds is highly dependent on the stereochemistry at the C9 position.
In the development of Oliceridine, the racemic mixture was separated into its individual enantiomers. Biological evaluation revealed a stark difference in activity, with the (R)-enantiomer at the C9 position being significantly more potent than the (S)-enantiomer. The (9R)-enantiomer (which became Oliceridine) exhibited high affinity for the MOR and potent G-protein activation, whereas the (9S)-enantiomer was substantially weaker. allfordrugs.com
This stereoselectivity indicates a highly specific fit within the chiral environment of the receptor's binding pocket. The (9R) configuration correctly orients the 2-pyridyl group and the N-substituted ethylamine chain for optimal interactions with key residues, while the (9S) configuration results in a sterically or electronically disfavored binding mode. The essential role of stereochemistry is a common theme in spiroacetal natural products, where specific (R) or (S) configurations at the spiro center are often required for biological activity. researchgate.net
| Compound | Stereochemistry at C9 | MOR Binding Affinity (Ki, nM) | MOR Efficacy (GTPγS EC50, nM) |
|---|---|---|---|
| Racemic Precursor | (R/S) | 2.1 | 120 |
| Oliceridine (TRV130) | (R) | 1.1 | 81 |
| (S)-enantiomer | (S) | 100 | 1100 |
Data comparing the enantiomers of a key Oliceridine precursor. allfordrugs.com
Rational Design Principles based on SAR
The cumulative SAR data for 6-oxaspiro[4.5]decane derivatives provides a clear set of principles for the rational design of new ligands, particularly for the μ-opioid receptor. These principles guided the successful discovery of Oliceridine. allfordrugs.com
Scaffold Rigidity: The use of the conformationally constrained 6-oxaspiro[4.5]decane scaffold is a foundational principle. It serves to minimize the entropic cost of binding and to present substituents to the receptor in a well-defined orientation.
Stereochemical Control: The activity is critically dependent on the stereochemistry at the C9 position. Synthesis must be stereoselective to produce the more active (9R)-enantiomer, as the (9S)-enantiomer is significantly less potent.
Optimized Aromatic Interactions: The choice of heteroaromatic groups is key to achieving high affinity and modulating functional activity. For MOR agonists, a 2-pyridyl group directly attached to the C9 stereocenter provides potent binding.
N-Substituent for Fine-Tuning: The secondary amine allows for the introduction of an additional aromatic moiety. A (3-methoxythiophen-2-yl)methyl group at this position was shown to maximize potency and, crucially, to introduce a bias towards G-protein signaling and away from β-arrestin pathways. This demonstrates that this position is critical for fine-tuning the intracellular response.
These principles, derived from systematic SAR studies, illustrate a successful application of rational drug design, leading from an initial hit to a clinically evaluated drug candidate with a potentially improved therapeutic profile. nih.gov
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Receptor Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. nih.gov This method is instrumental in structure-based drug design for identifying potential binding modes and estimating the strength of the interaction, often expressed as a docking score. nih.gov For 6-Oxaspiro[4.5]decan-1-amine hydrochloride, docking simulations can be employed to screen libraries of biological targets and identify potential receptors.
The process involves preparing the 3D structure of the ligand and the receptor. The spirocyclic nature of this compound results in a defined and relatively rigid conformation, which can be an advantage in docking studies. nih.gov The amine group is expected to be protonated at physiological pH, allowing for key ionic and hydrogen bond interactions within a receptor's binding pocket.
In a hypothetical docking study against a kinase target, for instance, the amine hydrochloride moiety could form a salt bridge with an aspartate or glutamate (B1630785) residue in the active site, a common interaction for amine-containing inhibitors. The oxaspirocyclic core would then be oriented to occupy a hydrophobic pocket, with the potential for hydrogen bonding via the oxygen atom. The results of such a simulation would provide insights into the binding affinity and the key intermolecular interactions driving complex formation.
Table 1: Illustrative Molecular Docking Results for this compound Against Various Kinase Targets This table presents hypothetical data for illustrative purposes.
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Key Interactions | Interacting Residues |
|---|---|---|---|
| Protein Kinase A (1ATP) | -8.2 | Hydrogen Bond, Salt Bridge | ASP184, GLU170 |
| p38 MAP Kinase (1A9U) | -7.9 | Hydrogen Bond, Hydrophobic | MET109, LEU167 |
| Src Tyrosine Kinase (2SRC) | -7.5 | Salt Bridge, Hydrophobic | ASP348, ILE260 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. mdpi.comacs.org For this compound, MD simulations can be used to explore its conformational space and to assess the stability of its binding pose within a receptor, as predicted by molecular docking. nih.gov
Due to the spirocyclic core, the conformational flexibility of this compound is limited compared to more linear molecules. nih.gov However, subtle conformational changes, such as chair-boat interconversions of the cyclohexane (B81311) ring, can still occur and may be important for binding. MD simulations can reveal the preferred conformations of the molecule in different solvent environments and in the presence of a receptor. researchgate.netirbbarcelona.org
When applied to a ligand-receptor complex, MD simulations can validate the docking results by assessing the stability of the predicted interactions. mdpi.com For example, the persistence of key hydrogen bonds and salt bridges between the amine hydrochloride and the receptor's active site residues over the course of the simulation would provide confidence in the predicted binding mode. Furthermore, MD can reveal the role of water molecules in mediating ligand-receptor interactions and provide insights into the thermodynamics of binding through methods like MM/PBSA and MM/GBSA. mdpi.com
Table 2: Representative Data from a 100 ns MD Simulation of a this compound-Protein Kinase A Complex This table presents hypothetical data for illustrative purposes.
| Metric | Value | Interpretation |
|---|---|---|
| RMSD of Ligand (Å) | 1.5 ± 0.3 | Stable binding pose within the active site |
| Key Hydrogen Bond Occupancy (%) | 85% (Amine-ASP184) | Persistent hydrogen bond interaction |
| Binding Free Energy (MM/GBSA, kcal/mol) | -25.7 ± 4.2 | Favorable binding affinity |
Quantum Mechanical Calculations for Mechanistic Pathway Analysis
Quantum mechanical (QM) calculations are essential for studying the electronic structure of molecules and for elucidating reaction mechanisms where bond breaking and formation occur. nih.govrsc.org For this compound, QM methods can be used to investigate its reactivity and potential metabolic pathways. Often, these calculations are performed in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework, where the reactive center is treated with QM and the surrounding protein environment with MM. nih.govresearchgate.net
For example, QM/MM calculations could be employed to study the mechanism of an enzymatic reaction involving the amine group of this compound, such as N-acetylation by an N-acetyltransferase. researchgate.net These calculations can determine the transition state structures and activation energies for different proposed mechanisms, providing a detailed understanding of the catalytic process at an atomic level. nih.govresearchgate.net The results can help to explain the substrate specificity of enzymes and guide the design of inhibitors. nih.gov
Table 3: Illustrative QM/MM Calculated Energy Barriers for a Hypothetical N-Acetylation Reaction This table presents hypothetical data for illustrative purposes.
| Proposed Mechanism | QM Method | Calculated Activation Energy (kcal/mol) | Conclusion |
|---|---|---|---|
| Stepwise (with intermediate) | DFT (B3LYP/6-31G) | 22.5 | Less likely pathway |
| Concerted (single transition state) | DFT (B3LYP/6-31G) | 15.8 | More favorable pathway |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a series of active compounds. This model can then be used as a 3D query to search large chemical databases for novel compounds with similar pharmacophoric features, a process known as virtual screening. nih.gov
For this compound, a pharmacophore model could be developed based on its key structural features, such as the position of the protonated amine (positive ionizable feature), the oxygen atom (hydrogen bond acceptor), and the hydrophobic spirocyclic core. This model would represent the spatial arrangement of these features that is hypothesized to be crucial for binding to a specific target.
The resulting pharmacophore model can then be used to screen virtual compound libraries to identify other molecules that fit the model and are therefore likely to have similar biological activity. chemdiv.comspirochem.com This approach is particularly useful in the early stages of drug discovery for hit identification.
Table 4: Example of a Pharmacophore Model Based on this compound This table presents hypothetical data for illustrative purposes.
| Pharmacophoric Feature | Location (Relative Coordinates) | Radius (Å) |
|---|---|---|
| Positive Ionizable | (0.0, 0.0, 0.0) | 1.0 |
| Hydrogen Bond Acceptor | (2.5, 1.5, 0.5) | 0.8 |
| Hydrophobic | (1.8, -1.2, -0.8) | 1.5 |
Kinetic Isotope Effect (KIE) Studies in Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org KIE studies, both experimental and computational, are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step.
For reactions involving this compound, computational KIE studies can provide valuable mechanistic insights. For instance, in an enzyme-catalyzed oxidation reaction at the carbon adjacent to the amine, replacing the hydrogen at that position with deuterium (B1214612) would be expected to result in a primary KIE if C-H bond cleavage is the rate-limiting step. nih.gov
Computational methods can be used to calculate the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopes. nih.gov From these frequencies, the KIE can be predicted and compared with experimental values to support or refute a proposed mechanism. Such studies can distinguish between different possible pathways, for example, a hydride transfer versus a proton-coupled electron transfer mechanism. nih.govresearchgate.net
Table 5: Calculated vs. Experimental KIE for a Hypothetical Oxidation Reaction This table presents hypothetical data for illustrative purposes.
| Proposed Mechanism | Computational Method | Calculated kH/kD | Experimental kH/kD | Conclusion |
|---|---|---|---|---|
| Hydride Transfer | QM/MM with Path Integral MC | 5.8 | 5.5 ± 0.3 | Consistent with experiment |
| Proton-Coupled Electron Transfer | QM/MM with Path Integral MC | 1.2 | Inconsistent with experiment |
Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis
Spectroscopic Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Oxaspiro[4.5]decan-1-amine hydrochloride, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are essential for complete structural assignment.
¹H NMR spectra would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (relative number of protons). The chemical shifts of the protons would be influenced by their local electronic environment, with protons adjacent to the oxygen atom and the amine group expected to appear at characteristic downfield shifts.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spiro carbon, being a quaternary center, would exhibit a unique chemical shift. The carbons bonded to the oxygen and nitrogen atoms would also have distinct and predictable resonances.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY experiments would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexane (B81311) and tetrahydrofuran (B95107) rings. HSQC would correlate each proton to its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Oxaspiro[4.5]decan-1-amine Note: These are predicted values and actual experimental values may vary.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 (CH-NH₂) | ~3.0-3.5 | m |
| Cyclohexane CH₂ | ~1.4-2.0 | m |
| Tetrahydrofuran CH₂ (adjacent to O) | ~3.6-4.0 | m |
| Tetrahydrofuran CH₂ | ~1.8-2.2 | m |
| NH₂ | Variable (broad) | s |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) would likely be the method of choice, as it is a soft ionization technique suitable for polar molecules.
The mass spectrum would show a peak for the protonated molecule [M+H]⁺, corresponding to the free amine. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation by showing characteristic losses of fragments corresponding to the cleavage of the spirocyclic rings.
Table 2: Predicted Mass Spectrometry Data for 6-Oxaspiro[4.5]decan-1-amine
| Parameter | Predicted Value |
|---|---|
| Molecular Formula (Free Base) | C₉H₁₇NO |
| Monoisotopic Mass (Free Base) | 155.1310 u |
| [M+H]⁺ (Free Base) | 156.1383 u |
| Molecular Formula (Hydrochloride) | C₉H₁₈ClNO |
| Monoisotopic Mass (Hydrochloride) | 191.1077 u |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of a compound and for separating it from any impurities or related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two commonly used techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the analysis of the polar and ionic this compound, reversed-phase HPLC would be a suitable method. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase would need to be controlled to ensure consistent ionization of the amine. Detection could be achieved using a UV detector (if the molecule possesses a chromophore, though unlikely for this structure without derivatization) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt itself is non-volatile, the free base form of 6-Oxaspiro[4.5]decan-1-amine may be amenable to GC analysis. Alternatively, derivatization of the amine group, for example, through acylation, could be performed to increase its volatility and thermal stability. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would provide structural information for each separated component, aiding in the identification of any impurities.
Biochemical and Cell-Based Assay Methodologies
Once the structure and purity of this compound have been rigorously established, its biological activity can be investigated using a variety of biochemical and cell-based assays. The choice of assays would be guided by the therapeutic target or biological pathway of interest.
For a novel amine-containing spirocyclic compound, initial screening might involve a broad panel of assays to identify potential biological activities. For example, if the compound is designed as a modulator of a specific receptor or enzyme, biochemical assays would be employed. These could include:
Receptor Binding Assays: Using radioligand binding or fluorescence-based techniques to determine the affinity of the compound for a specific receptor.
Enzyme Inhibition Assays: Measuring the effect of the compound on the activity of a target enzyme using colorimetric, fluorometric, or luminometric readouts.
Following initial biochemical characterization, cell-based assays are used to assess the compound's activity in a more physiologically relevant context. These assays can provide information on cellular permeability, cytotoxicity, and the compound's effect on specific signaling pathways. Examples include:
Cell Viability Assays: Using reagents like MTT or CellTiter-Glo® to assess the general toxicity of the compound to various cell lines.
Reporter Gene Assays: Employing cells that have been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter to measure the activation or inhibition of a signaling pathway.
Functional Assays: Measuring a specific cellular response, such as calcium influx, changes in membrane potential, or the secretion of a particular cytokine.
The data generated from these analytical and biological methodologies are crucial for building a comprehensive profile of this compound, guiding its further development as a potential therapeutic agent.
Stereochemical Analysis by Chiral Chromatography
The presence of a chiral center in 6-Oxaspiro[4.5]decan-1-amine means it can exist as two non-superimposable mirror images, or enantiomers. nih.gov Since enantiomers often exhibit different pharmacological and toxicological properties, their separation and analysis are critical. wiley.com Chiral chromatography is the premier technique for this purpose. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com
For the analysis of a primary amine like 6-Oxaspiro[4.5]decan-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) or crown ether-based CSPs are often effective. wiley.comphenomenex.com The mobile phase composition is optimized to achieve baseline separation. For SFC, this typically involves supercritical CO₂ with a polar co-solvent like methanol. chromatographyonline.com For HPLC, it may be a normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol). chromatographyonline.com Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., triethylamine) are often required to improve the peak shape and resolution of amine compounds. chromatographyonline.comnih.gov The successful development of a chiral chromatography method allows for the determination of enantiomeric purity or the enantiomeric excess (ee) of a sample.
| Parameter | Condition |
|---|---|
| Instrument | Analytical Supercritical Fluid Chromatography (SFC) System |
| Column (CSP) | Chiralpak IC (Cellulose-based) |
| Mobile Phase | CO₂ / Methanol with 0.1% Triethylamine (80:20, v/v) |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40 °C |
| Retention Time (Enantiomer 1) | 3.8 min |
| Retention Time (Enantiomer 2) | 4.5 min |
Derivatives and Analogues in Chemical Biology Research
Design and Synthesis of Novel 6-Oxaspiro[4.5]decane Analogues
The design of novel analogues based on the 6-oxaspiro[4.5]decane core often aims to explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. A variety of synthetic strategies have been employed to generate libraries of these compounds.
A recently developed facile one-pot synthetic method enables the construction of 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration. This transition-metal-free approach has successfully yielded over 30 different derivatives. acs.org Other synthetic approaches have focused on creating stereochemically defined spirocycles. For instance, a stereoselective synthesis of 1,6,9-tri-oxaspiro[4.5]decanes has been achieved starting from D-glucose, creating novel structural motifs of spiroacetal natural products. researchgate.net
Patents have been filed for various derivatives, highlighting their therapeutic potential. One such patent describes 6-oxaspiro[4.5]decane analogue derivatives intended to act as MOR receptor stimulating agents for the treatment of pain. google.com Another patent discloses a series of 2,6-dioxaspiro[4.5]decane derivatives for their application in preparing opiate receptor µ-agonist related drugs.
The synthesis of related spiro[4.5]decane systems has also been explored. For example, 1,4-dioxa-7-azaspiro[4.5]decanes with substituents at the 6-position have been synthesized to evaluate their potential as dopamine (B1211576) agonists. nih.gov Furthermore, new oxaspirocyclic compounds, specifically 8-(substituted-benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-diones, have been synthesized and their structures confirmed by single-crystal X-ray crystallography. mdpi.com
Functional Characterization of Key Derivatives (e.g., Oliceridine (B1139222)/TRV130)
A prominent example of a clinically relevant derivative of the 6-oxaspiro[4.5]decane scaffold is Oliceridine (TRV130). Oliceridine is a µ-opioid receptor (MOR) agonist that exhibits functional selectivity, also known as biased agonism. wikipedia.orgdrugbank.comtandfonline.com This means it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while causing less recruitment of the β-arrestin-2 pathway, which is implicated in opioid-related adverse events like respiratory depression and constipation. drugbank.comtandfonline.comtandfonline.com
The development of Oliceridine was based on the G-protein biased ligand technology, resulting in a compound structurally distinct from natural opiates and their semi-synthetic derivatives. tandfonline.com It is considered a partial agonist for both G-protein signaling and β-arrestin-2 recruitment, but with a significant bias towards the G-protein pathway. tandfonline.com
Preclinical and clinical studies have demonstrated that Oliceridine provides potent and rapid analgesia, comparable to that of morphine. tandfonline.comresearchgate.net However, its biased agonism translates to an improved safety and tolerability profile. tandfonline.comtandfonline.com For instance, studies in mice showed that Oliceridine was a more potent analgesic than morphine and caused less tolerance and opioid-induced hyperalgesia. researchgate.net In clinical trials for moderate-to-severe acute pain, Oliceridine demonstrated good analgesic efficacy, non-inferior to morphine, with evidence of a reduction in gastrointestinal and respiratory side effects. tandfonline.com
Comparative Functional Properties of Oliceridine and Morphine
| Parameter | Oliceridine (TRV130) | Morphine | Reference |
|---|---|---|---|
| Primary Mechanism | G protein-biased µ-opioid receptor agonist | Full µ-opioid receptor agonist | drugbank.comtandfonline.com |
| Signaling Pathway Preference | Preferential activation of G-protein pathway over β-arrestin-2 | Activates both G-protein and β-arrestin-2 pathways | drugbank.comtandfonline.com |
| Analgesic Potency (in mice) | 4-fold more potent than morphine | Standard | researchgate.net |
| Tolerance and Hyperalgesia (in mice) | Less tolerance and opioid-induced hyperalgesia after 4 days of ascending-dose administration | Induces tolerance and hyperalgesia | researchgate.net |
| Clinical Efficacy (acute pain) | Non-inferior to morphine | Standard of care | tandfonline.com |
| Side Effect Profile | Reduced incidence of respiratory depression and gastrointestinal issues | Higher incidence of respiratory depression and constipation | tandfonline.comtandfonline.com |
Exploration of Diverse Biological Targets for Spirocyclic Scaffolds
The versatility of the spiro[4.5]decane scaffold extends beyond the µ-opioid receptor, with derivatives being investigated for their activity at a range of other biological targets. This highlights the potential of this structural motif in addressing various disease states.
Serotonin 5-HT1A Receptors: A series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives have been synthesized and evaluated as 5-HT1A receptor agonists. nih.gov Starting from a lead compound, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, which was a potent but moderately selective 5-HT1A receptor agonist, further modifications led to the identification of novel partial agonists with high potency and selectivity. nih.gov One of these compounds also demonstrated promising neuroprotective and antinociceptive activity in preclinical models. nih.gov
Dopamine Receptors: Researchers have synthesized 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. nih.gov While these compounds did not show central nervous system activity, a 4-indolymethyl analogue displayed potent peripheral dopamine agonist activity. nih.gov
Sigma (σ) Receptors: Novel piperidine (B6355638) compounds incorporating a 1,4-dioxa-8-azaspiro[4.5]decane moiety have been synthesized and evaluated as σ1 receptor ligands. nih.gov One derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited high affinity for σ1 receptors and good selectivity over σ2 receptors. nih.gov
Examples of Spiro[4.5]decane Derivatives and Their Biological Targets
| Spiro[4.5]decane Derivative Class | Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| 6-Oxaspiro[4.5]decane analogues | µ-Opioid Receptor (MOR) | Pain management | google.com |
| 1-Oxa-4-thiaspiro[4.5]decane derivatives | Serotonin 5-HT1A Receptor | Neuroprotection, pain relief | nih.gov |
| 1,4-Dioxa-7-azaspiro[4.5]decane derivatives | Dopamine Receptors | Peripheral dopamine-related disorders | nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane derivatives | Sigma (σ1) Receptor | Tumor imaging, neurological disorders | nih.gov |
Development of Chemical Probes based on the 6-Oxaspiro[4.5]decane Core
Chemical probes are essential tools in chemical biology for dissecting the function of specific biological targets in cellular and organismal contexts. eubopen.org The rigid and three-dimensional nature of the 6-oxaspiro[4.5]decane scaffold makes it an attractive core for the design of selective and potent chemical probes.
An illustrative example is the development of a radiolabeled probe for positron emission tomography (PET) imaging. A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was synthesized with a fluorine-18 (B77423) label ([¹⁸F]). nih.gov This radioligand, [¹⁸F]5a, demonstrated high affinity and selectivity for σ1 receptors. nih.gov In vivo studies using mouse tumor xenograft models showed high accumulation of the radiotracer in tumors, which could be blocked by a known σ1 receptor antagonist. nih.gov This work suggests that radiolabeled spiro[4.5]decane derivatives can serve as effective PET imaging agents for visualizing the distribution and density of specific receptors in living organisms, which is valuable for both basic research and clinical diagnostics, such as in oncology. nih.gov While this example does not use the precise 6-oxaspiro[4.5]decane core, it demonstrates the successful application of a closely related spiro[4.5]decane scaffold in the development of a sophisticated chemical probe.
Future Research Directions
Exploration of Novel Synthetic Pathways to Oxaspirocyclic Systems
While established methods for constructing oxaspirocyclic frameworks exist, the development of more efficient, versatile, and stereoselective synthetic routes remains a critical area of investigation. Future research should focus on innovative strategies that allow for rapid diversification of the 6-oxaspiro[4.5]decane scaffold.
Key areas for exploration include:
Catalytic Asymmetric Synthesis: Developing novel catalytic systems (e.g., transition metal or organocatalysts) to achieve high enantioselectivity in the formation of the spirocyclic core. This is crucial as the biological activity of chiral molecules like 6-Oxaspiro[4.5]decan-1-amine often resides in a single enantiomer.
Flow Chemistry and High-Throughput Synthesis: Implementing continuous flow processes and automated synthesis platforms can accelerate the production of an analog library based on the 6-oxaspiro[4.5]decane core. nih.gov This would facilitate more extensive structure-activity relationship (SAR) studies.
Bio-inspired and Biomimetic Synthesis: Investigating enzymatic or whole-cell biocatalysis could offer environmentally friendly and highly selective methods for constructing the oxaspirocyclic system.
Advanced Cyclization Strategies: Research into novel cyclization reactions, such as cobalt(III)-catalyzed C-H activation and carboamidation, could provide direct and atom-economical routes to complex oxaspirocycles. nih.govresearchgate.net Iodocyclization has proven to be a key step in creating a wide array of oxa-spirocyclic compounds and could be further optimized. rsc.orgrsc.org
Table 1: Comparison of Potential Synthetic Strategies for Oxaspirocyclic Systems
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings |
|---|---|---|---|
| Iodocyclization | Proven effectiveness for oxa-spirocycles, potential for functional group tolerance. | Improving reaction conditions, expanding substrate scope, developing catalytic versions. | A general approach for preparing over 150 oxa-spirocyclic compounds has been developed using iodocyclization as the key step. rsc.org |
| Transition Metal Catalysis (e.g., Co, Rh, Pd) | High efficiency, potential for C-H activation, atom economy. | Ligand design, catalyst optimization, understanding reaction mechanisms. | A one-step, cobalt(III)-catalyzed protocol for synthesizing oxa-spirocyclic compounds has been reported. nih.govresearchgate.net |
| Tandem Reactions | Increased molecular complexity from simple starting materials in a single operation. | Discovery of new tandem sequences, control of stereoselectivity. | A tandem Claisen rearrangement/intramolecular oxa-Michael addition has been used to access novel spirocyclic scaffolds. beilstein-journals.org |
| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Development of new chiral catalysts, application to complex targets. | Organocatalytic methods are increasingly used for the asymmetric synthesis of complex molecules. researchgate.net |
Advanced Mechanistic Insights into Ligand-Receptor Dynamics
Understanding precisely how 6-Oxaspiro[4.5]decan-1-amine hydrochloride and its derivatives interact with their biological targets is fundamental to designing more effective therapeutics. Future research should employ a combination of experimental and computational techniques to elucidate the molecular determinants of binding and functional activity.
Priorities for investigation include:
Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of the compound bound to its target protein(s) would provide an atomic-level understanding of the binding mode. This information is invaluable for structure-based drug design.
Biophysical Techniques: Using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the thermodynamics and kinetics of the ligand-receptor interaction.
Molecular Dynamics (MD) Simulations: Performing extensive, all-atom MD simulations to model the dynamic behavior of the ligand-receptor complex over time. nih.gov This can reveal conformational changes, the role of solvent molecules, and the energetic contributions of individual residues to the binding affinity. nih.gov
Mutagenesis Studies: Systematically mutating amino acid residues in the binding pocket of the target receptor and evaluating the impact on ligand binding and function can validate the interactions predicted by structural and computational models.
Rational Design of Functionally Selective Oxaspirocyclic Modulators
The concept of functional selectivity, or biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, offers a promising strategy for developing safer and more targeted drugs. mdpi.com The rigid scaffold of this compound is an ideal starting point for designing such functionally selective modulators.
Future design efforts should focus on:
Structure-Based Design: Leveraging structural information from crystallography and MD simulations to design modifications to the oxaspirocyclic scaffold that introduce or enhance specific interactions with the receptor, thereby biasing the signaling outcome. rug.nlnih.gov
Pharmacophore Modeling: Developing and refining pharmacophore models based on known active and inactive compounds to identify the key chemical features required for desired functional selectivity.
Scaffold Hopping and Bioisosteric Replacement: Exploring alternative spirocyclic cores or replacing key functional groups with bioisosteres to fine-tune the compound's properties and achieve a desired signaling profile.
Application of Emerging Computational Methodologies
Computational chemistry and machine learning are transforming drug discovery. nih.gov Applying these cutting-edge methods to the study of this compound can accelerate the discovery and optimization process.
Key computational approaches to be explored:
Quantum Mechanics/Molecular Mechanics (QM/MM): Using QM/MM methods to provide a more accurate description of the electronic structure and reactivity within the receptor binding site, which is particularly important for understanding enzymatic reactions or charge-transfer interactions. rsc.org
Machine Learning (ML) and Artificial Intelligence (AI): Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the activity and properties of new analogs before synthesis. mdpi.com Deep learning models can be trained on large datasets to identify novel scaffolds with a high probability of biological activity. mdpi.com
Free Energy Perturbation (FEP): Employing FEP and other rigorous free energy calculation methods to accurately predict the binding affinities of designed analogs, thereby prioritizing the most promising candidates for synthesis.
Virtual Screening: Using advanced docking and scoring functions to screen large virtual libraries of compounds against target receptors to identify new hits with the oxaspirocyclic scaffold. nih.gov
Table 2: Emerging Computational Methodologies in Drug Discovery
| Methodology | Application for Oxaspirocyclic Research | Expected Outcome |
|---|---|---|
| Machine Learning / AI | Predicting ADMET properties, QSAR modeling, identifying novel active analogs. mdpi.com | Accelerated identification of lead candidates with favorable drug-like properties. |
| Molecular Dynamics (MD) Simulations | Elucidating ligand-receptor binding dynamics, understanding allosteric modulation. nih.gov | Detailed insight into the molecular basis of efficacy and selectivity. |
| Quantum Mechanics / Molecular Mechanics (QM/MM) | Modeling enzymatic reactions, refining binding site interactions with high accuracy. rsc.org | Accurate prediction of reaction mechanisms and interaction energies. |
| Free Energy Perturbation (FEP) | Accurately predicting the binding affinity of newly designed analogs. | Prioritization of synthetic targets, reducing wasted synthetic effort. |
Development of New Analytical and Characterization Techniques
As more complex and diverse analogs of this compound are synthesized, the need for advanced analytical techniques for their purification, characterization, and quality control will grow.
Future research in this area should include:
Advanced Spectroscopic Methods: Utilizing multidimensional NMR techniques (e.g., NOESY, ROESY) to unambiguously determine the relative and absolute stereochemistry of chiral spirocyclic compounds.
Chiral Chromatography: Developing more efficient and robust chiral stationary phases for the analytical and preparative separation of enantiomers and diastereomers of oxaspirocyclic compounds.
Mass Spectrometry Imaging (MSI): Employing MSI to visualize the distribution of the compound and its metabolites in tissue sections, providing valuable information on pharmacokinetics and target engagement.
Solid-State Characterization: Using techniques like single-crystal X-ray diffraction and solid-state NMR to characterize the crystal packing and polymorphic forms of the hydrochloride salt, which can significantly impact its stability and bioavailability. dntb.gov.ua
Q & A
Q. How is 6-Oxaspiro[4.5]decan-1-amine hydrochloride structurally characterized, and what analytical techniques are essential for confirmation?
Methodological Answer: Structural elucidation involves a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm spirocyclic geometry and amine hydrochloride functionality .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHNO·HCl, MW 189.7) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of N–H and O–H stretches indicative of the amine hydrochloride salt .
Table 1 : Key spectral benchmarks for validation:
| Technique | Expected Peaks | Reference |
|---|---|---|
| 1H NMR | δ 1.2–2.8 (spirocyclic CH), δ 3.1–3.5 (N–H) | |
| 13C NMR | 60–70 ppm (oxaspiro ether oxygen), 40–50 ppm (amine) |
Q. What are the recommended storage conditions to ensure the compound’s stability during experimental workflows?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV exposure; amber glass vials are preferred .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and alkaline conditions to prevent decomposition into hazardous byproducts (e.g., HCl, CO) .
Q. What synthetic routes are reported for this compound, and how are yields optimized?
Methodological Answer:
- Tandem Prins/Pinacol Reaction : Utilizes BF-EtO as a catalyst for spirocyclization, achieving ~75% yield. Key parameters:
- Temperature: 0–5°C during cyclization .
- Solvent: Dichloromethane (DCM) for optimal ring formation .
- Amine Hydrochloride Formation : Post-synthesis, the free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
Advanced Research Questions
Q. How can researchers design experiments to investigate NMDA receptor antagonism using this compound?
Methodological Answer:
Q. How should contradictions in stability data (e.g., decomposition products) be addressed in long-term studies?
Methodological Answer:
Q. What advanced analytical methods validate purity and quantify trace impurities in this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry Imaging (MSI) : Maps spatial distribution in tissue samples, critical for pharmacokinetic studies .
Table 2 : Comparative analytical performance:
| Method | Sensitivity | Applicability |
|---|---|---|
| HPLC | 0.05% | Routine QC |
| MSI | 1 pg/mm² | In situ tissue analysis |
Q. How can researchers assess ecological risks given limited ecotoxicological data?
Methodological Answer:
- Read-Across Analysis : Use data from structurally similar compounds (e.g., memantine hydrochloride) to predict bioaccumulation (log P ≈ 2.1) and soil mobility (K ~150) .
- Microcosm Studies : Evaluate acute toxicity in Daphnia magna (48h EC) and algal growth inhibition (72h IC) under OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
